キノリン酸-d3

説明

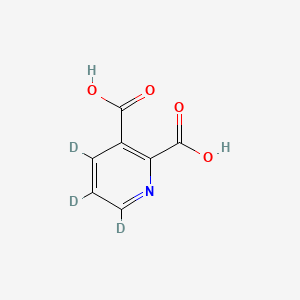

2,3-Pyridinedicarboxylic Acid-d3 (Major), also known as 2,3-Pyridinedicarboxylic Acid-d3 (Major), is a useful research compound. Its molecular formula is C7H5NO4 and its molecular weight is 170.138. The purity is usually 95%.

BenchChem offers high-quality 2,3-Pyridinedicarboxylic Acid-d3 (Major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Pyridinedicarboxylic Acid-d3 (Major) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

神経毒性と疾患関連性

キノリン酸はN-メチル-D-アスパラギン酸受容体の作動薬であり、神経細胞の生存または死の調節に関与しています . 神経学的および精神医学的障害に関連しており、ハンチントン病などの疾患状態または認知機能と相関しています .

神経変性疾患における役割

必須アミノ酸トリプトファンを代謝するキヌレニン経路は、キノリン酸を生成します。 この経路は神経変性疾患に関連しています .

酸化ストレス調節物質

キノリン酸は活性酸素種(ROS)を生成することが知られています。これらのROSは、遷移金属、特に鉄(Fe)によって触媒される反応で生成されます。 キノリン酸は鉄と配位錯体を形成することができます .

精神障害への関与

研究では、キノリン酸は多くの精神障害に関与している可能性があることが示されています .

エネルギー貯蔵技術における役割

キノリン酸の同義語であるピリジン-2,3-ジカルボン酸は、バイリンカーニッケルMOFの合成に使用されてきました。 このMOFは、ハイブリッドスーパーキャパシタでの潜在的な用途について調べられており、さまざまな実用的な用途に適しています .

フォトルミネッセンス特性

ピリジン-2,3-ジカルボン酸は、419 nmで励起した後、459 nmに最大値を持つ青色光発光を示しました。 リガンドの発光は、リガンド内(IL)n→π*遷移に起因すると考えられています .

ヘリコバクター・ピロリに対する活性

ピリジン-2,3-ジカルボン酸を有する新規なBi(III)配位高分子は、ヘリコバクター・ピロリに対する活性を示しました .

炎症と神経病理学における役割

作用機序

Target of Action

Quinolinic acid-d3, also known as 2,3-Pyridinedicarboxylic Acid-d3 or 4,5,6-trideuteriopyridine-2,3-dicarboxylic acid, primarily targets the N-methyl-D-aspartate receptors (NMDARs) . NMDARs are a type of ionotropic glutamate receptor that play a crucial role in learning and memory by regulating the flow of ions through the cell membrane .

Mode of Action

Quinolinic acid-d3 acts as an agonist at NMDARs . It binds to these receptors and activates them, leading to an influx of calcium ions into the neuron . This can result in neuronal depolarization and potentially neurodegeneration .

Biochemical Pathways

Quinolinic acid-d3 is a downstream product of the kynurenine pathway , which metabolizes the essential amino acid tryptophan . The kynurenine pathway is a major factor in regulating neuronal viability or death . Abnormal function of this pathway, such as overproduction of quinolinic acid, has been linked to neurological and psychiatric disorders .

Pharmacokinetics

It is known that it is synthesized from tryptophan via the kynurenine pathway . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The activation of NMDARs by quinolinic acid-d3 can lead to neuronal damage and potentially neurodegeneration . This is due to the excessive influx of calcium ions, which can cause excitotoxicity . This mechanism has been implicated in various neurological diseases, such as Alzheimer’s disease, depression, and stroke .

Action Environment

The action of quinolinic acid-d3 can be influenced by various environmental factors. For instance, the presence of pro-inflammatory proteins such as cytokines can increase the production of quinolinic acid, leading to an overactivation of NMDARs . Additionally, the gut microbiota can also influence the kynurenine pathway and thus the production of quinolinic acid .

生化学分析

Biochemical Properties

Quinolinic acid-d3, like its non-deuterated form, is an endogenous NMDA receptor agonist . It interacts with NMDA receptors, which are a type of glutamate receptor . The interaction of Quinolinic acid-d3 with these receptors can lead to depolarization and neurodegeneration .

Cellular Effects

Quinolinic acid-d3 can have significant effects on various types of cells and cellular processes. It influences cell function by acting as an agonist at NMDA receptors . This can lead to neuronal damage by promoting depolarization and an excessive influx of calcium . It also stimulates hypertrophy and proliferation of astrocytes, leading to an increased release of cytokines and inhibition of glutamate reuptake .

Molecular Mechanism

The molecular mechanism of Quinolinic acid-d3 involves its action as an NMDA receptor agonist . It binds to NMDA receptors, leading to their activation . This can result in neuronal damage due to excessive calcium influx .

Temporal Effects in Laboratory Settings

The effects of Quinolinic acid-d3 can change over time in laboratory settings. For instance, it has been shown to cause changes in the production of reactive oxygen species, activities of antioxidant enzymes, and damage to proteins and lipids .

Dosage Effects in Animal Models

In animal models, the effects of Quinolinic acid-d3 can vary with different dosages . For example, rats administered with Quinolinic acid-d3 showed behavioral changes, neurodegeneration, and cellular damage .

Metabolic Pathways

Quinolinic acid-d3 is involved in the kynurenine pathway, which metabolizes the amino acid tryptophan . It is a downstream product of this pathway .

Transport and Distribution

It is known that within the brain, Quinolinic acid is produced only by activated microglia and macrophages .

Subcellular Localization

The subcellular localization of Quinolinic acid-d3 is not well-defined. Given its role as an NMDA receptor agonist, it is likely to be found in areas where these receptors are present .

生物活性

2,3-Pyridinedicarboxylic Acid-d3 (Major), also known as pyridine-2,3-dicarboxylic acid, is a dicarboxylic acid derivative with significant biological activity. This compound is particularly noted for its interactions with various biological systems, including its role as an enzyme inhibitor and its potential therapeutic applications. This article delves into the biological activities of 2,3-Pyridinedicarboxylic Acid-d3, supported by relevant research findings and case studies.

- Chemical Formula : C7H5NO4

- Molecular Weight : 167.12 g/mol

- Structure : Contains a pyridine ring with two carboxylic acid groups at the 2 and 3 positions.

2,3-Pyridinedicarboxylic Acid-d3 has been identified as a selective inhibitor of D-dopachrome tautomerase (D-DT), an enzyme involved in several biological processes, including the synthesis of melanin and immune response regulation. The inhibition occurs through the binding of the compound to the active site of D-DT, thereby blocking its enzymatic activity and affecting downstream signaling pathways .

Antimicrobial Activity

Research has demonstrated that derivatives of pyridine-2,3-dicarboxylic acids exhibit antimicrobial properties against various pathogens. In a study evaluating antimicrobial activity against Gram-positive and Gram-negative bacteria, certain derivatives showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli. The mechanism involves interference with bacterial DNA gyrase, similar to fluoroquinolone antibiotics .

| Microorganism | Inhibition Zone (mm) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 20 | 2,3-Pyridinedicarboxylic Acid-d3 |

| Escherichia coli | 15 | 2,3-Pyridinedicarboxylic Acid-d3 |

Neuroprotective Effects

Quinolinic acid, a byproduct of tryptophan metabolism in the kynurenine pathway, is known for its neurotoxic effects. Studies suggest that compounds like 2,3-Pyridinedicarboxylic Acid-d3 can modulate the production of quinolinic acid in microglia, potentially reducing excitotoxicity associated with neurodegenerative diseases .

Study on Neurotoxicity

In a controlled study involving rodent models of Huntington's disease, administration of 2,3-Pyridinedicarboxylic Acid-d3 resulted in reduced levels of quinolinic acid in the brain. This correlated with improved motor function and reduced neuronal death in affected brain regions. The study highlights the compound's potential as a therapeutic agent in neurodegenerative conditions .

Inhibition of Enzymatic Activity

Another case study investigated the inhibitory effects of 2,3-Pyridinedicarboxylic Acid-d3 on D-DT in vitro. The results indicated a dose-dependent inhibition with an IC50 value indicating significant potency compared to other known inhibitors. This suggests that this compound could be further developed into a therapeutic agent targeting diseases linked to D-DT activity .

特性

IUPAC Name |

4,5,6-trideuteriopyridine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAWHXHKYYXBSV-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])C(=O)O)C(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40733249 | |

| Record name | (~2~H_3_)Pyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138946-42-6 | |

| Record name | (~2~H_3_)Pyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。